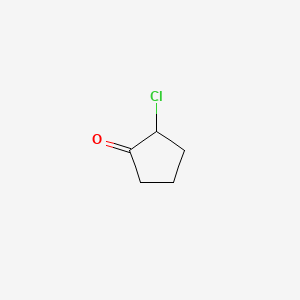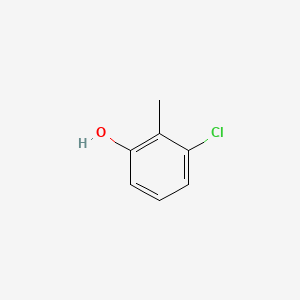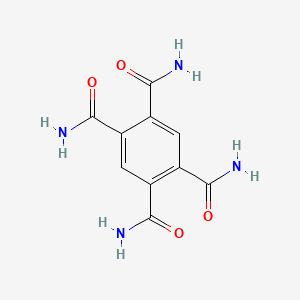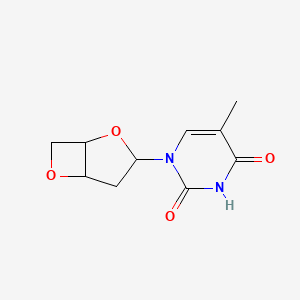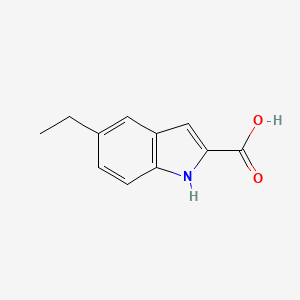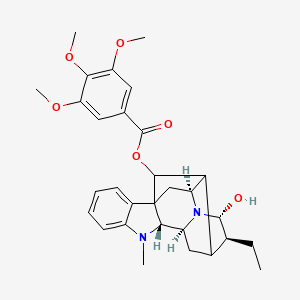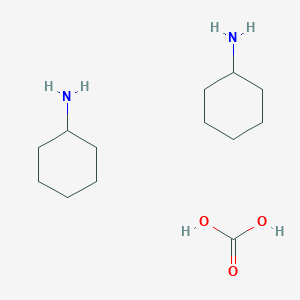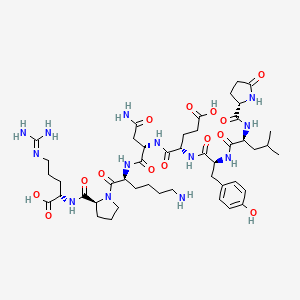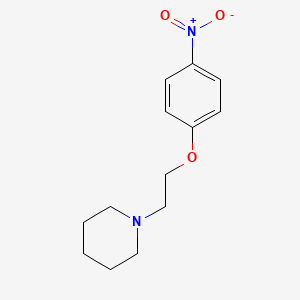
1-(2-(4-Nitrophenoxy)ethyl)piperidine
Übersicht
Beschreibung
“1-(2-(4-Nitrophenoxy)ethyl)piperidine” is a chemical compound with the molecular formula C13H18N2O3 . It has a molar mass of 250.29 .
Synthesis Analysis
The synthesis of “1-(2-(4-Nitrophenoxy)ethyl)piperidine” can be achieved from 4-Nitrophenol and 1-(2-Chloroethyl)piperidine hydrochloride .Molecular Structure Analysis
The molecular structure of “1-(2-(4-Nitrophenoxy)ethyl)piperidine” consists of a piperidine ring attached to a nitrophenoxy group via an ethyl linker . The average mass of the molecule is 250.294 Da and the monoisotopic mass is 250.131744 Da .Wissenschaftliche Forschungsanwendungen
Antioxidants and Medical Imaging
- Nitroxides, including those based on piperidine structures, are utilized for various biomedical applications, such as antioxidants, contrast agents in medical imaging, and spin probes. Research has highlighted the effectiveness of these compounds in these areas, with specific focus on their stability and reactivity, which are key for their functionality in biological environments (Sakai et al., 2010).
Radiolabeled Probes for Receptor Studies
- Piperidine derivatives have been developed as radiolabeled probes, particularly for σ-1 receptors. This research is significant in exploring the binding and interaction of these receptors in the brain and other organs, which has implications for understanding various neurological and physiological processes (Waterhouse et al., 1997).
Opiate Analgesics
- Novel piperidine derivatives have been synthesized in the search for opiate analgesics with improved pharmacological properties. This research underlines the potential of piperidine-based compounds in developing new, effective pain management solutions (Galt et al., 1989).
Cardiovascular Research
- Piperidine compounds have been investigated in the context of cardiovascular activities, highlighting their potential application in the study and treatment of heart-related conditions. This research underscores the versatility of piperidine derivatives in various medical fields (Krauze et al., 2004).
Anticancer Research
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated as potential anticancer agents. This research is a part of ongoing efforts to discover new therapeutic agents that can effectively target and treat various forms of cancer (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-10-14-8-2-1-3-9-14/h4-7H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQQRQNEDYOBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357755 | |
| Record name | 1-(2-(4-Nitrophenoxy)ethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Nitrophenoxy)ethyl)piperidine | |
CAS RN |
92033-76-6 | |
| Record name | 1-(2-(4-Nitrophenoxy)ethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


